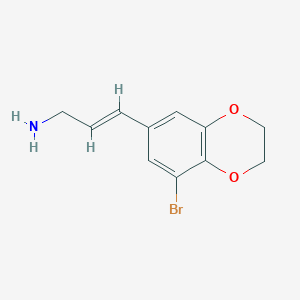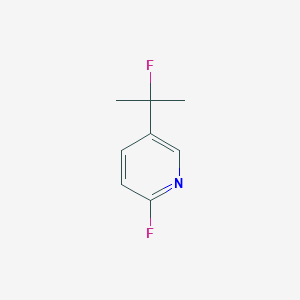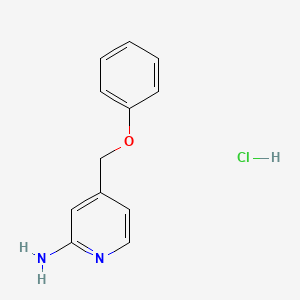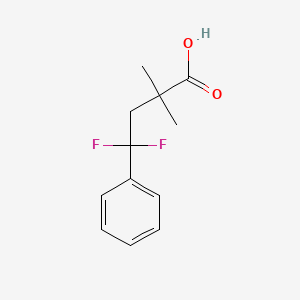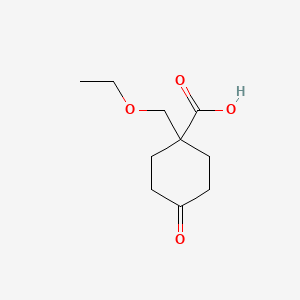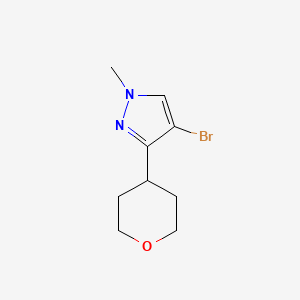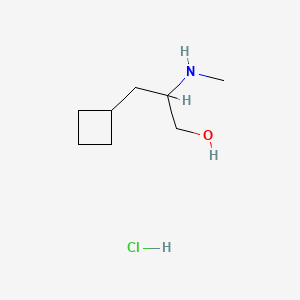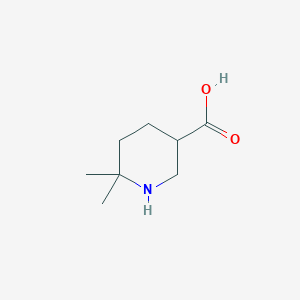
4-(2-(Trifluoromethyl)phenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a trifluoromethyl-substituted benzaldehyde. For example, the reaction of 2-(trifluoromethyl)benzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Produces 4-(2-(Trifluoromethyl)phenyl)butan-2-one or 4-(2-(Trifluoromethyl)phenyl)butanoic acid.
Reduction: Produces 4-(2-(Trifluoromethyl)phenyl)butane.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(Trifluoromethyl)phenyl)butan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutan-2-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but differs in its functional groups and applications.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13F3O |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3 |
InChI-Schlüssel |
WYTFDYCXESKVND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



